molecular formula C10H19NO B13923448 6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane CAS No. 5923-39-7

6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane

Cat. No.: B13923448
CAS No.: 5923-39-7
M. Wt: 169.26 g/mol
InChI Key: WJWITLCTPIHCFZ-UHFFFAOYSA-N
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Description

6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its bicyclic framework. This compound is part of the broader family of azabicyclo compounds, which are known for their diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of preparative high-performance liquid chromatography (HPLC) is common to separate isomers and purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

5923-39-7

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

6-butyl-8-oxa-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H19NO/c1-2-3-7-11-8-9-5-4-6-10(11)12-9/h9-10H,2-8H2,1H3

InChI Key

WJWITLCTPIHCFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2CCCC1O2

Origin of Product

United States

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